molecular formula C28H28O7 B4693098 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one

6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one

Cat. No. B4693098
M. Wt: 476.5 g/mol
InChI Key: ZRLIGJAKRSQCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, also known as TPD-1, is a synthetic compound that belongs to the family of flavonoids. TPD-1 has attracted the attention of researchers due to its potential therapeutic properties and its ability to interact with various biological targets.

Mechanism of Action

6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one exerts its therapeutic effects through the modulation of various biological targets such as kinases, enzymes, and receptors. 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been found to inhibit the activity of kinases such as AKT and ERK, which are involved in the regulation of cell growth and survival. 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one also inhibits the activity of enzymes such as COX-2, which is involved in the production of pro-inflammatory cytokines. Additionally, 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been shown to modulate the activity of receptors such as TRPV1, which is involved in pain perception.
Biochemical and Physiological Effects:
6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been found to exhibit various biochemical and physiological effects. Studies have shown that 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one also reduces the expression of COX-2, which is involved in the production of prostaglandins, leading to reduced inflammation. 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been found to modulate the activity of ion channels such as TRPV1, leading to reduced pain perception.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is its ability to interact with multiple biological targets, making it a potential candidate for the treatment of various diseases. 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one also exhibits low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is its poor solubility in water, which can make it difficult to administer in lab experiments. Additionally, 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has limited bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the study of 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one. One potential direction is the development of 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential use of 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-cancer and anti-inflammatory effects of 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one.

Scientific Research Applications

6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one exhibits anti-inflammatory, anti-cancer, and neuroprotective effects. 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O7/c1-18-7-5-8-20(13-18)33-11-6-12-34-21-9-10-24-22(16-21)23(29)17-25(35-24)19-14-26(30-2)28(32-4)27(15-19)31-3/h5,7-10,13-17H,6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLIGJAKRSQCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCOC2=CC3=C(C=C2)OC(=CC3=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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